2-Chloroethenylmercury

Description

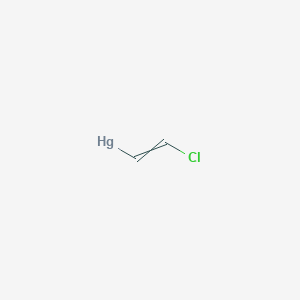

2-Chloroethylmercury (CAS: 39357-38-5) is an organomercury compound characterized by a mercury atom bonded to a 2-chloroethyl group (Cl-CH₂-CH₂-Hg-). Organomercury compounds are historically significant in industrial and agricultural applications, though their use has declined due to severe neurotoxicity and environmental persistence .

Properties

CAS No. |

762-55-0 |

|---|---|

Molecular Formula |

C2H2ClHg |

Molecular Weight |

262.08 g/mol |

IUPAC Name |

2-chloroethenylmercury |

InChI |

InChI=1S/C2H2Cl.Hg/c1-2-3;/h1-2H; |

InChI Key |

NZKPGYQLQZMTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C[Hg])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethenylmercury typically involves the reaction of vinylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:

CH2=CHMgBr+HgCl2→CH2=CHHgCl+MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethenylmercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.

Reduction: Reduction reactions can convert this compound to less toxic mercury compounds.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed.

Major Products Formed:

Oxidation: Mercuric oxide (HgO) and other oxidized mercury species.

Reduction: Elemental mercury (Hg) and other reduced mercury compounds.

Substitution: Various substituted vinylmercury compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloroethenylmercury has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

Biology: Studies have explored its effects on biological systems, including its potential as a tool for studying mercury toxicity.

Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, although its toxicity poses significant challenges.

Industry: The compound is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloroethenylmercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It also interferes with cellular signaling pathways and can induce oxidative stress by generating reactive oxygen species (ROS). These effects contribute to its overall toxicity and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural and molecular data for 2-Chloroethylmercury and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| 2-Chloroethylmercury | C₂H₄ClHg | ~295.6 (estimated)* | Hg bonded to Cl-terminated ethyl chain | 39357-38-5 |

| Methoxyethyl Mercury Chloride | C₃H₇ClHgO | 295.13 | Hg-Cl with methoxyethyl (CH₂CH₂OCH₃) group | 123-88-6 |

| Chlorophenylmercury | C₆H₅ClHg | 313.15 | Hg bonded to chlorophenyl aromatic ring | 100-57-2 |

| Chloro[2-(2-pyridinyl)phenyl]mercury | C₁₁H₈ClHgN | 390.23 | Hg-Cl with pyridine-substituted phenyl | 106995-39-5 |

*Estimated based on analogous alkylmercury compounds.

Key Observations :

- Methoxyethyl Mercury Chloride (C₃H₇ClHgO) shares a similar molecular weight to 2-Chloroethylmercury but includes an ether functional group, which may influence solubility and reactivity .

- Chlorophenylmercury (C₆H₅ClHg) exhibits higher molecular weight due to the aromatic phenyl group, which enhances stability and reduces volatility compared to alkylmercury compounds .

- Chloro[2-(2-pyridinyl)phenyl]mercury (C₁₁H₈ClHgN) demonstrates increased complexity with a heterocyclic pyridine ring, likely altering its coordination chemistry and biological interactions .

Toxicity and Environmental Impact

Organomercury compounds are notorious for their neurotoxicity, with alkylmercury derivatives (e.g., methylmercury) being the most hazardous due to bioaccumulation in aquatic ecosystems .

- Alkylmercury compounds typically penetrate the blood-brain barrier, causing irreversible neurological damage .

- Methoxyethyl Mercury Chloride: Limited hazard data are available, but its SDS highlights acute toxicity via inhalation or dermal exposure.

- Chlorophenylmercury : Historically used as a fungicide (e.g., trade names Mersolite 2, Stopspot). Aromatic mercury compounds are less bioavailable than alkylmercury but still pose risks of chronic mercury poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.